molecular formula C12H9ClO3 B14229001 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride CAS No. 724432-14-8

5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride

Cat. No.: B14229001
CAS No.: 724432-14-8
M. Wt: 236.65 g/mol
InChI Key: LNNBCXSXNSNAJR-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride is a chemical compound known for its unique structure and reactivity It features a benzodioxole ring attached to a penta-2,4-dienoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride typically involves the reaction of 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Addition Reactions: Diels-Alder reactions often require a dienophile and are conducted under thermal or catalytic conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Cyclohexene Derivatives: Resulting from Diels-Alder reactions.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNBCXSXNSNAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00825270
Record name 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724432-14-8
Record name 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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